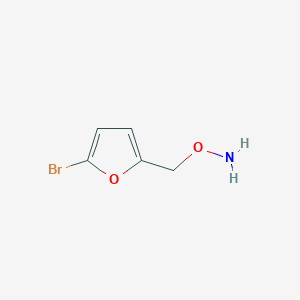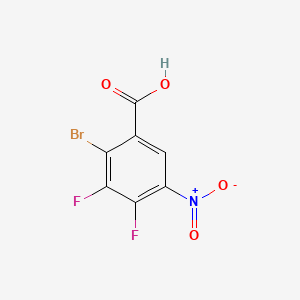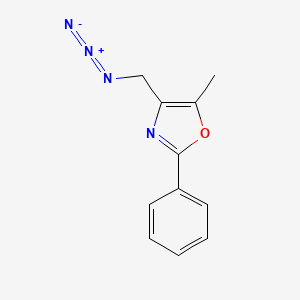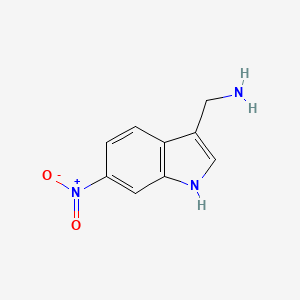
1-(3-Bromo-4-fluorophenyl)cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-fluorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H11BrFN It is a cyclobutanamine derivative where the cyclobutane ring is substituted with a 3-bromo-4-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluorophenyl)cyclobutanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and cyclobutanone.
Formation of Intermediate: The 3-bromo-4-fluoroaniline undergoes a reaction with cyclobutanone in the presence of a reducing agent like sodium borohydride to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the cyclobutanamine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The reactions are carried out in large batch reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow reactors are used for efficient and scalable production. These reactors allow for continuous feeding of reactants and removal of products, leading to improved reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-4-fluorophenyl)cyclobutanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylcyclobutanamines, while coupling reactions can introduce new functional groups onto the phenyl ring.
Applications De Recherche Scientifique
1-(3-Bromo-4-fluorophenyl)cyclobutanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromo-4-fluorophenyl)cyclobutanamine can be compared with other similar compounds, such as:
1-(4-Bromo-3-fluorophenyl)cyclobutanamine: This compound has the same molecular formula but differs in the position of the bromine and fluorine atoms on the phenyl ring.
1-(3-Chloro-4-fluorophenyl)cyclobutanamine: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.
1-(3-Bromo-4-methylphenyl)cyclobutanamine: This compound has a methyl group instead of a fluorine atom on the phenyl ring.
Uniqueness
This compound is unique due to the specific arrangement of the bromine and fluorine atoms on the phenyl ring. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H11BrFN |
|---|---|
Poids moléculaire |
244.10 g/mol |
Nom IUPAC |
1-(3-bromo-4-fluorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11BrFN/c11-8-6-7(2-3-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |
Clé InChI |
KKOQQQGEKQKEER-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=CC(=C(C=C2)F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)


![3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)





![2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13540293.png)
![{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride](/img/structure/B13540297.png)


